![molecular formula C11H18N2O3 B12664204 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine CAS No. 93841-27-1](/img/structure/B12664204.png)
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is a chemical compound known for its unique structure and properties. It is a derivative of benzene, featuring multiple ethoxy groups and two amine groups attached to the benzene ring. This compound is primarily used in laboratory settings for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Similar structure but with additional ethoxy groups.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Contains an aldehyde group instead of amine groups
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is unique due to its specific arrangement of ethoxy and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
CAS No. |
93841-27-1 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,12-13H2,1H3 |
InChI Key |
GMPUUJWLECIAGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


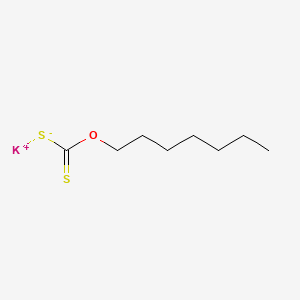


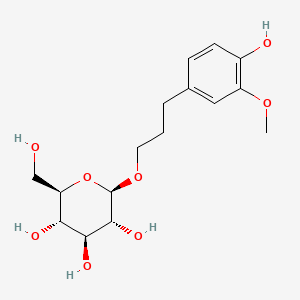
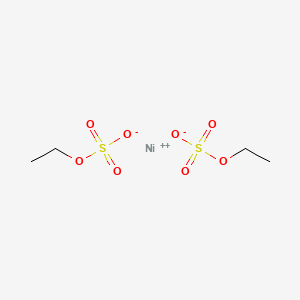
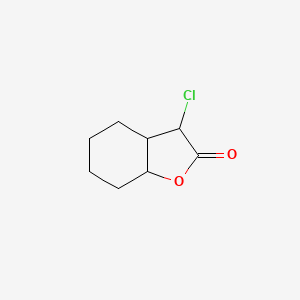
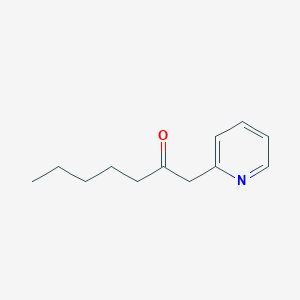

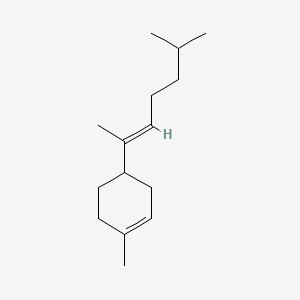


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
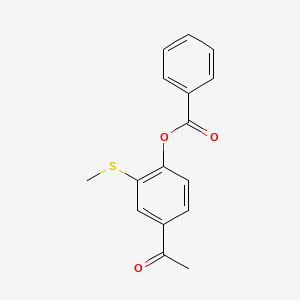
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
